molecular formula C7H11N3O B13990243 3-Methoxy-5-methyl-2-pyrazinemethanamine

3-Methoxy-5-methyl-2-pyrazinemethanamine

Cat. No.: B13990243
M. Wt: 153.18 g/mol
InChI Key: JRGLQRNVKCSURZ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-2-pyrazinemethanamine is an organic compound with the molecular formula C7H11N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methyl-2-pyrazinemethanamine typically involves the reaction of 3-methoxy-5-methylpyrazine with an appropriate amine source. One common method is the reductive amination of 3-methoxy-5-methylpyrazine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-2-pyrazinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

3-Methoxy-5-methyl-2-pyrazinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinemethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-methylpyrazin-2-amine
  • 3-Methoxy-5-methylpyrazine
  • 2-Methoxy-5-methylpyrazine

Uniqueness

3-Methoxy-5-methyl-2-pyrazinemethanamine is unique due to the presence of both methoxy and methyl groups on the pyrazine ring, as well as the methanamine functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(3-methoxy-5-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,3,8H2,1-2H3

InChI Key

JRGLQRNVKCSURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)CN

Origin of Product

United States

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